molecular formula C20H21ClN2O4 B4148785 3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide

3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide

Cat. No.: B4148785
M. Wt: 388.8 g/mol
InChI Key: IXFNKZILOCWDAD-UHFFFAOYSA-N
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Description

The compound “3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide” is a complex organic molecule. It contains several functional groups and structural features, including a chlorophenyl group, a dimethoxyphenyl group, an ethyl group, and an isoxazole ring. The presence of these groups suggests that the compound could exhibit a variety of chemical behaviors and could potentially be used in a range of applications, from medicinal chemistry to materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorophenyl group could be introduced via electrophilic aromatic substitution, while the dimethoxyphenyl group could be added via a Friedel-Crafts alkylation . The isoxazole ring could potentially be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the isoxazole ring indicates a heterocyclic component, while the various phenyl groups suggest a degree of aromaticity. The compound’s physical and chemical properties would be heavily influenced by these structural features .


Chemical Reactions Analysis

The compound’s reactivity would be expected to be quite diverse, given the variety of functional groups present. For example, the chlorophenyl group could undergo further substitution reactions, while the isoxazole ring could participate in a variety of addition and/or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole ring could contribute to rigidity and planarity, while the chlorophenyl and dimethoxyphenyl groups could influence polarity and solubility .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. In a materials science context, its behavior would depend on the specific application .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a lead compound in the development of new drugs .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-25-17-8-7-13(11-18(17)26-2)9-10-22-20(24)19-12-16(23-27-19)14-5-3-4-6-15(14)21/h3-8,11,19H,9-10,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFNKZILOCWDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CC(=NO2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide
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3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 3
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3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide

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